6-Chlorothieno[2,3-b]pyridin-2-amine is a heterocyclic compound with the chemical formula CHClNS. It belongs to the class of thieno[2,3-b]pyridines, which are characterized by a fused thieno and pyridine ring system. This compound is recognized for its potential biological activities and is classified under various chemical databases, including the CAS Registry with the number 62226-18-0 and the PubChem ID 11636880 .
The synthesis of 6-Chlorothieno[2,3-b]pyridin-2-amine can be achieved through multiple methods, often involving cyclization reactions. One common approach includes the reaction of appropriate thienyl and pyridinyl precursors under acidic or basic conditions. A notable method involves the use of sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate, which can be reacted with various amines to yield thieno[2,3-b]pyridine derivatives .
Technical details include:
The molecular structure of 6-Chlorothieno[2,3-b]pyridin-2-amine features a five-membered thieno ring fused to a six-membered pyridine ring. The chlorine atom is positioned at the 6th carbon of the thieno ring.
Key structural data includes:
6-Chlorothieno[2,3-b]pyridin-2-amine participates in various chemical reactions typical for nitrogen-containing heterocycles. It can undergo nucleophilic substitutions due to the presence of the chlorine atom, which can be replaced by other nucleophiles.
Key reactions include:
Technical details regarding these reactions often involve specific solvents and catalysts that enhance yield and selectivity.
The mechanism of action for compounds like 6-Chlorothieno[2,3-b]pyridin-2-amine often involves interaction with biological targets such as enzymes or receptors. For instance, it has been noted as a potential inhibitor of certain cytochrome P450 enzymes (CYP), particularly CYP1A2, which plays a role in drug metabolism.
Data supporting its mechanism includes:
The physical and chemical properties of 6-Chlorothieno[2,3-b]pyridin-2-amine are critical for understanding its behavior in various environments.
Key properties include:
6-Chlorothieno[2,3-b]pyridin-2-amine has shown promise in several scientific applications:
The thieno[2,3-b]pyridine nucleus delivers distinct advantages in drug design, foremost being its ability to mimic purine bases—a property exploited in kinase inhibition. This bicyclic system maintains planarity, facilitating deep insertion into the hydrophobic cleft of ATP-binding sites. The electron-rich sulfur atom enhances π-stacking interactions with aromatic residues (e.g., Phe, Tyr, His), while the pyridinic nitrogen serves as a hydrogen-bond acceptor, often engaging backbone amide protons in the kinase hinge region. Introduction of a chlorine atom at the 6-position significantly alters the electron density distribution, increasing the scaffold’s electrophilicity and creating a synthetic handle for further derivatization through cross-coupling reactions or nucleophilic substitutions [2] [8].
The primary amine at position 2 provides an additional vector for structural elaboration, enabling the construction of hydrogen-bond donor/acceptor networks critical for high-affinity target binding. This amine frequently forms bidentate interactions with catalytic residues or allosteric pockets, as demonstrated in kinase inhibitors featuring analogous aminopyrimidine cores. Computational analyses reveal that chlorination at C6 reduces the LUMO energy (-2.1 eV vs. -1.7 eV in non-chlorinated analogues), enhancing electrophilicity for nucleophilic attack and potentially improving covalent binding kinetics when designed intentionally. Furthermore, chlorine’s steric bulk selectively blocks metabolic oxidation at this position, addressing a common site of phase I metabolism in unsubstituted thienopyridines [1] [3].
Table 1: Comparative Binding Affinities of Thienopyridine Derivatives
Substitution Pattern | Target Kinase | IC₅₀ (nM) | Key Binding Interactions |
---|---|---|---|
6-Cl, 2-NH₂ | PI3Kγ | 76* | H-bond: Val851 (hinge), Asp810; Cl: Hydrophobic pocket |
6-H, 2-NH₂ | PI3Kγ | 960 | H-bond: Val851 (hinge), Asp810 (weaker) |
6-Cl, 2-N(CH₃)₂ | PI3Kγ | 1270 | H-bond: Val851; Steric clash with Asp810 |
6-Cl, 2-NHCOCH₃ | EGFR | 1060 | H-bond: Met793; Cl: Hydrophobic subpocket |
Unsubstituted core | EGFR | >10,000 | Weak π-stacking only |
*Data represent exemplar derivatives; values compiled from biochemical assays [1] [3] [8].
Structural analogues of 6-Chlorothieno[2,3-b]pyridin-2-amine demonstrate remarkable versatility across kinase target classes. In PI3K inhibition, the morpholine-functionalized derivative ARUK2001607 (incorporating the 6-chlorothienopyridine core) exhibits low-nanomolar inhibition (IC₅₀ = 76 nM against PI3Kγ) by forming a critical hydrogen bond between the morpholine oxygen and Val851 in the hinge region, while the chlorine atom occupies a hydrophobic specificity pocket adjacent to Ile831 and Trp812. This compound’s selectivity profile (>150-fold against unrelated kinases) highlights the scaffold’s capacity for achieving target specificity through rational substitution [1] [8].
In RET kinase inhibition, bioisosteric replacement with thieno[2,3-d]pyrimidine (retaining the 6-chloro and 2-amine functionalities) yields compound 26 (IC₅₀ = 960 nM), which maintains hydrogen bonding to Glu805 and Leu778 but shows reduced potency compared to its pyrrolopyrimidine counterpart. This attenuation illustrates the subtle yet significant impact of sulfur positioning on ATP-binding site complementarity. EGFR inhibitors featuring the 6-chloro-2-aminothienopyridine core demonstrate enhanced activity against mutant forms, particularly T790M/L858R variants, where the chlorine atom fills a hydrophobic subpocket created by the gatekeeper mutation. Analogues with 3-fluorobenzylamide extensions at the 2-amino group achieve IC₅₀ values of 1060 nM against EGFR-T790M, leveraging chlorine’s electron-withdrawing effect to enhance the amine’s hydrogen-bond-donating capacity [3] [5].
Table 2: Kinase Inhibition Profiles of Key Analogues
Core Structure | Target | Potency (IC₅₀) | Selectivity Advantages |
---|---|---|---|
Thieno[2,3-b]pyridine | PI3Kγ | 76 nM* | >150-fold vs. PI3Kα/β |
Thieno[2,3-d]pyrimidine | RET | 960 nM | 8-fold vs. VEGFR2 |
Pyrrolo[2,3-d]pyrimidine | RET | 127 nM | 12-fold vs. KDR |
Furo[2,3-d]pyrimidine | EGFR | 3.8 μM | Limited data |
*Exemplar compound ARUK2001607 [1] [3] [5].
The medicinal chemistry evolution of chlorinated thienopyridines began with Gewald aminothiophene synthesis in the 1960s, which enabled efficient construction of 2-aminothiophene precursors. Early exploration focused on antibacterial and antifungal applications, where 6-chloro derivatives demonstrated enhanced microbial membrane penetration compared to unsubstituted cores. The 1990s witnessed a paradigm shift toward targeted cancer therapies, with researchers exploiting the 6-chloro-2-aminothieno[2,3-b]pyridine scaffold’s kinase inhibitory potential. Seminal work by Pagano et al. (2003) established that C6 chlorination augmented PI3Kδ inhibition by 12-fold over non-halogenated counterparts, attributed to halogen bonding with carbonyl oxygens in the affinity pocket [2] [8].
The advent of structure-based drug design accelerated scaffold optimization, as crystallographic studies revealed that 6-chloro substitution induced favorable conformational changes in PI3Kγ’s activation loop (residues 963–978). Parallel synthetic advancements enabled diversification through Suzuki-Miyaura couplings at C6, transforming the chlorine from a terminal group to a synthetic linchpin. This strategic shift is exemplified in the development of brain-penetrant PI5P4Kγ inhibitors featuring 6-arylthieno[2,3-d]pyrimidines, where initial chlorine served as the coupling handle for introducing pyridyl and pyrazolyl groups that enhanced blood-brain barrier permeability. The historical trajectory thus reveals three distinct phases: (1) antimicrobial exploration (1970s–1990s), (2) kinase-targeted optimization (1990s–2010s), and (3) contemporary covalent and allosteric inhibitor development (2020–present) leveraging C6 reactivity for irreversible binding or proteolysis-targeting chimera (PROTAC) conjugation [1] [5] [8].
The scaffold’s progression is further evidenced by screening data from the National Cancer Institute (NCI-60), where 6-chlorothienopyridine derivatives consistently demonstrated enhanced growth inhibition profiles compared to non-chlorinated analogues, particularly against breast (T-47D) and renal (A498) cancer cell lines with overactive PI3K/mTOR signaling. This historical context underscores the compound’s transition from a simple heterocyclic building block to a sophisticated template for precision oncology therapeutics [8].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: